molecular formula C18H19N3O3 B12858795 7-N-(beta-alanyl)Amino-1,2,4-trimethyl-3H-phenoxazin-3-one

7-N-(beta-alanyl)Amino-1,2,4-trimethyl-3H-phenoxazin-3-one

Cat. No.: B12858795
M. Wt: 325.4 g/mol
InChI Key: OFJZSPMCBGFIDG-UHFFFAOYSA-N
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Description

7-N-(beta-alanyl)Amino-1,2,4-trimethyl-3H-phenoxazin-3-one is a phenoxazinone derivative known for its chromogenic properties. This compound has been synthesized and evaluated for its potential as a substrate for β-alanyl aminopeptidase, an enzyme present in various bacterial species, including Pseudomonas aeruginosa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-N-(beta-alanyl)Amino-1,2,4-trimethyl-3H-phenoxazin-3-one involves several steps. One common method includes the reaction of 7-amino-1,2,4-trimethyl-3H-phenoxazin-3-one with β-alanine under specific conditions to form the desired product . The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-N-(beta-alanyl)Amino-1,2,4-trimethyl-3H-phenoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could result in amine derivatives.

Scientific Research Applications

7-N-(beta-alanyl)Amino-1,2,4-trimethyl-3H-phenoxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-N-(beta-alanyl)Amino-1,2,4-trimethyl-3H-phenoxazin-3-one involves its interaction with β-alanyl aminopeptidase. The compound acts as a substrate for the enzyme, which cleaves the β-alanyl group, resulting in a color change that can be easily detected . This chromogenic property makes it useful in various diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific interaction with β-alanyl aminopeptidase, making it a valuable tool in microbiological and diagnostic applications. Its ability to produce a distinct color change upon enzymatic cleavage sets it apart from other similar compounds .

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

3-amino-N-(6,8,9-trimethyl-7-oxophenoxazin-3-yl)propanamide

InChI

InChI=1S/C18H19N3O3/c1-9-10(2)17(23)11(3)18-16(9)21-13-5-4-12(8-14(13)24-18)20-15(22)6-7-19/h4-5,8H,6-7,19H2,1-3H3,(H,20,22)

InChI Key

OFJZSPMCBGFIDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C2C1=NC3=C(O2)C=C(C=C3)NC(=O)CCN)C)C

Origin of Product

United States

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